molecular formula C12H13NO4 B2916411 4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 62836-52-6

4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No. B2916411
CAS RN: 62836-52-6
M. Wt: 235.239
InChI Key: WJNJYUONVAQWHY-UHFFFAOYSA-N
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Description

4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. For 4-methoxyphenyl compounds, the presence of the methoxy group can influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

4-Methoxyphenyl compounds can participate in a variety of chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other palladium-catalyzed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, 4-methoxyphenyl compounds are generally crystalline solids with varying solubilities in water .

Scientific Research Applications

Chemical Synthesis and Characterization

  • X-Ray Powder Diffraction Data : This compound is an intermediate in the synthesis of the anticoagulant, apixaban, and has been characterized using X-ray powder diffraction, showcasing its purity and crystalline structure (Wang, Suo, Zhang, Hou, & Li, 2017).

Medical and Biological Applications

  • Treatment of Children's Bronchial Pneumonia : A derivative of this compound has been used in treating and nursing children with bronchial pneumonia. It demonstrated biological activity by affecting TNF-α and IL-1β levels in alveolar lavage fluid and NF-κB activation levels in respiratory tract epithelial cells (Ding & Zhong, 2022).

Chemical and Physical Properties

  • Electroreduction in Aqueous Sulfuric Acid : The compound's derivatives were studied for their electroreduction properties, particularly the substituents on a pyridine ring in an aqueous sulfuric acid solution (Nonaka, Kato, Fuchigami, & Sekine, 1981).
  • Structural Characterisation : A study on the synthesis and structural characterization of a beta-amino acid tethered to a pyrrolidin-2-one ring, starting from a similar compound, was conducted. It revealed a 12-helix conformation, confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

Application in Novel Compounds Synthesis

  • Synthesis of Novel Annulated Products : The compound's derivatives have been used in the synthesis of new heterocyclic systems, showing typical pyrrole-type reactivity (Deady & Devine, 2006).

Material Science and Engineering

  • Supramolecular Arrangement : Analogs of 3-oxopyrrolidines, including a derivative of this compound, were synthesized and their crystal structures analyzed. This revealed the role of weak interactions in controlling molecule conformation and supramolecular assemblies (Samipillai et al., 2016).

Corrosion Inhibition

  • Corrosion Control in Mild Steel : Derivatives of the compound have been used in corrosion inhibition studies for mild steel in acidic mediums, demonstrating significant inhibition performance (Bentiss et al., 2009).

Synthesis of Radiotracers

  • PET Radiotracer Synthesis : The compound was used in synthesizing a radiotracer for studying CB1 cannabinoid receptors, showcasing its application in advanced medical imaging techniques (Katoch-Rouse & Horti, 2003).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. For example, some 4-methoxyphenyl compounds have been found to have neuroprotective effects .

Safety and Hazards

Like all chemicals, 4-methoxyphenyl compounds should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Research into 4-methoxyphenyl compounds and related substances is ongoing, with potential applications in pharmaceuticals and other areas .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNJYUONVAQWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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